molecular formula C9H11Cl2NO B3028372 (S)-6-Chlorochroman-4-amine hydrochloride CAS No. 1956436-48-8

(S)-6-Chlorochroman-4-amine hydrochloride

Cat. No.: B3028372
CAS No.: 1956436-48-8
M. Wt: 220.09
InChI Key: ARFUFGWFRJZAHS-QRPNPIFTSA-N
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Description

Significance of Chromane (B1220400) Scaffolds in Advanced Organic Synthesis

The chromane scaffold, a heterocyclic motif featuring a fused benzene (B151609) and dihydropyran ring, is recognized as a "privileged structure" in medicinal chemistry and drug discovery. cancer.govnih.gov This designation stems from its prevalence in a wide array of biologically active natural products, including flavonoids and tocopherols (B72186) (Vitamin E). nih.gov In advanced organic synthesis, chromane and its derivatives, such as chroman-4-ones, serve as versatile building blocks for constructing more complex molecules. cancer.govasianpubs.org Their rigid bicyclic framework provides a predictable three-dimensional geometry, which is crucial for designing molecules that can selectively interact with biological targets. The chemical reactivity of the chromane system allows for various substitutions and modifications, enabling chemists to create diverse libraries of compounds for screening and development. asianpubs.orgresearchgate.net

Fundamental Importance of Chirality in Contemporary Chemical Research

Chirality is a fundamental property of asymmetry in molecules, analogous to the relationship between a left and a right hand. longdom.org A molecule is chiral if it is non-superimposable on its mirror image; these two mirror-image forms are called enantiomers. longdom.orgwikipedia.org This concept is of paramount importance in contemporary chemical research, particularly in biology and medicine, because the building blocks of life—such as amino acids and sugars—are themselves chiral. wikipedia.org Biological systems, including enzymes and receptors, are inherently chiral environments. numberanalytics.comnih.gov

Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. longdom.orgrsc.org One enantiomer may produce a desired therapeutic effect, while the other could be inactive or even harmful, as famously exemplified by the thalidomide (B1683933) tragedy. numberanalytics.comrsc.org This enantioselectivity drives the field of asymmetric synthesis, which focuses on developing methods to produce a single, desired enantiomer of a chiral compound. numberanalytics.comnih.gov The ability to control chirality is a critical aspect of modern drug discovery and the synthesis of complex natural products. nih.gov

Positioning of (S)-6-Chlorochroman-4-amine Hydrochloride within the Chiral Chromanamine Family

This compound belongs to the family of chiral chroman-4-amines. It is a specific stereoisomer, meaning it has a defined three-dimensional arrangement of atoms. The "(S)" designation indicates the specific configuration at the chiral center, which is the carbon atom at position 4 of the chroman ring where the amine group is attached.

This compound integrates the key features of the chromane scaffold with the functional and stereochemical importance of a primary amine. The presence of a chlorine atom at the 6-position of the aromatic ring further modifies its electronic properties and can influence its interactions and reactivity. nih.gov As a hydrochloride salt, the compound generally exhibits improved stability and handling characteristics, making it suitable for use in a laboratory setting. Within the landscape of chemical synthesis, this compound is valued as a chiral building block, serving as a key intermediate for the synthesis of more complex, enantiomerically pure target molecules. nih.gov

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1956436-48-8
Chemical Formula C₉H₁₁Cl₂NO
Molecular Weight 220.10 g/mol
IUPAC Name (4S)-6-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
SMILES C1COC2=C(C1N)C=C(C=C2)Cl.Cl
InChI Key ARFUFGWFRJZAHS-QRPNPIFTSA-N
MDL Number MFCD24435622

Data sourced from publicly available chemical databases. americanelements.com

Detailed Research Findings

Research pertaining to this compound and its precursors highlights its role as a valuable chiral intermediate in organic synthesis. A significant area of investigation has been the development of efficient and highly selective methods to produce this and related chiral molecules.

One notable approach involves the asymmetric synthesis of its direct precursor, (S)-6-chlorochroman-4-ol. Studies have demonstrated the use of biocatalysis for this transformation, employing whole-cell biocatalysts such as Lactobacillus paracasei. nih.gov In this process, the prochiral ketone, 6-chlorochroman-4-one (B184904), is reduced to the corresponding chiral alcohol. The enzymatic reduction occurs with exceptionally high enantioselectivity, yielding (S)-6-chlorochroman-4-ol with an enantiomeric excess greater than 99%. nih.gov This biocatalytic method is recognized as an environmentally friendly ("green") approach, providing a gram-scale synthesis of the enantiopure alcohol, which can then be converted to the target amine. nih.gov

The development of such stereoselective synthetic routes is critical because chiral amines are crucial components in asymmetric catalysis and are foundational building blocks for a significant percentage of commercial pharmaceuticals. nih.govcuni.cz The this compound molecule, with its defined stereocenter and functional handles (the amine and the chloro-substituted aromatic ring), is thus a key component for constructing larger, stereochemically complex molecules in drug discovery programs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-6-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFUFGWFRJZAHS-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956436-48-8
Record name 2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-, hydrochloride (1:1), (4S)-
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Record name (4S)-6-Chlorochroman-4-amine hydrochloride
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Stereochemical Considerations in S 6 Chlorochroman 4 Amine Hydrochloride Research

Principles of Enantioselectivity and Stereocontrol in Synthetic Pathways

Enantioselectivity in chemical reactions refers to the preferential formation of one enantiomer over the other. The development of synthetic pathways with high stereocontrol is fundamental to accessing enantiomerically pure compounds like (S)-6-Chlorochroman-4-amine. The primary principles governing this control rely on creating a chiral environment during the reaction, which energetically favors the formation of one enantiomeric transition state over the other.

Several factors influence stereocontrol, including the choice of transition states, reaction conditions, and steric and electronic effects. numberanalytics.com Key strategies employed in the synthesis of chiral chromans involve:

Chiral Catalysis: The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. These catalysts, which can be small organic molecules (organocatalysts) or metal complexes with chiral ligands, create a chiral pocket or environment in which the reaction occurs. numberanalytics.com For instance, in the synthesis of polysubstituted chiral chromans, bifunctional organocatalysts possessing both a hydrogen-bonding donor (like squaramide) and a basic moiety (like a tertiary amine) have been shown to effectively control the stereochemical outcome of domino reactions. nih.govrsc.org The catalyst interacts with the substrates through non-covalent interactions, guiding the approach of the reactants to selectively form one enantiomer.

Substrate Control: In some cases, a chiral center already present in the substrate molecule can direct the stereochemistry of a newly forming stereocenter. This is particularly relevant in diastereoselective reactions.

Biocatalysis: Enzymes are highly efficient and specific chiral catalysts. Whole-cell biocatalysts or isolated enzymes can be used to perform highly enantioselective transformations. For example, the precursor (S)-6-chlorochroman-4-ol can be synthesized from the corresponding ketone with immense enantioselectivity (>99% enantiomeric excess) using the biocatalyst Lactobacillus paracasei. nih.gov

The mechanism of stereochemical induction often involves the formation of diastereomeric transition states. The chiral catalyst or auxiliary interacts with the substrate to form two possible transition states leading to the R and S products. Due to steric and/or electronic factors, one of these transition states is lower in energy, leading to the preferential formation of the corresponding enantiomer. numberanalytics.com

Strategies for Achieving and Maintaining High Enantiomeric Purity

Achieving high enantiomeric purity is a critical goal in the synthesis of single-enantiomer compounds. This is typically accomplished through two main approaches: asymmetric synthesis, which directly creates the desired enantiomer, or chiral resolution, which separates a pre-existing racemic mixture.

Asymmetric Synthesis: This is often the more efficient and economical approach as it avoids discarding 50% of the material inherent in classical resolutions. wikipedia.org

Catalytic Asymmetric Reduction: A common route to chiral chroman-4-amines involves the asymmetric reduction of the corresponding chroman-4-one. Biocatalytic methods, using whole-cell systems like Lactobacillus paracasei, have proven highly effective in reducing 6-chlorochroman-4-one (B184904) to (S)-6-chlorochroman-4-ol with over 99% enantiomeric excess (ee). nih.gov This chiral alcohol is a direct precursor to the desired amine.

Organocatalytic Domino Reactions: Complex chiral chromans can be synthesized with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr) using chiral bifunctional squaramide organocatalysts. nih.govrsc.org These reactions construct the chroman skeleton and set multiple stereocenters in a single, highly controlled step.

Chiral Resolution: This method involves the separation of a racemic mixture of the amine.

Diastereomeric Salt Crystallization: This is the most common resolution method. wikipedia.org The racemic amine is treated with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the pure enantiomer of the amine is recovered by removing the resolving agent. wikipedia.org

Table 1: Common Chiral Resolving Agents for Amines
Resolving AgentTypeTypical Application
Tartaric AcidAcidForms diastereomeric salts with racemic bases. wikipedia.org
Camphorsulfonic AcidAcidForms diastereomeric salts with chiral amines. wikipedia.org
BrucineBaseUsed to resolve racemic acids.
(R)- or (S)-1-PhenylethylamineBaseForms diastereomeric salts with chiral acids. wikipedia.org

Enzymatic Resolution: Lipases can be used to selectively acylate one enantiomer of an amine in a racemic mixture, allowing the unreacted enantiomer and the acylated product to be separated. google.com

Maintaining enantiomeric purity requires careful handling during subsequent reaction steps and purification to avoid racemization, which can sometimes occur under harsh acidic, basic, or thermal conditions.

Diastereoselective Processes in the Synthesis of Chroman-4-amine (B2768764) Systems

Diastereoselective reactions are crucial when a molecule has multiple stereocenters, as they control the relative configuration between them. In the synthesis of chroman systems, which can have stereocenters at the C2, C3, and C4 positions, achieving high diastereoselectivity is as important as enantioselectivity.

An example of a diastereoselective process can be seen in the synthesis of 2-substituted chroman-4-ones. The bromination at the 3-position of a 2-pentylchroman-4-one was found to produce a diastereomeric mixture with an 80:20 ratio, favoring the cis-isomer. acs.org This selectivity arises from the steric influence of the existing substituent at the C2 position, which directs the incoming bromine atom to the less hindered face of the molecule.

Highly diastereoselective domino reactions have been developed for the synthesis of polysubstituted chromans. An organocatalytic oxa-Michael-nitro-Michael domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins has been shown to produce chiral chromans with three contiguous stereogenic centers in excellent diastereoselectivities, often greater than 20:1 dr. nih.govrsc.org The chiral catalyst orchestrates the entire cascade, ensuring that each new bond is formed with a specific spatial orientation relative to the existing stereocenters.

Furthermore, in the synthesis of chroman-fused tetralins, an intramolecular Friedel–Crafts epoxy–arene cyclization was reported to be completely regio- and cis-diastereoselective. nih.gov The stereochemistry of the resulting product was confirmed by the reductive removal of a hydroxyl group, which proceeded diastereoselectively to give a product with a trans-ring junction. nih.gov These examples highlight how the inherent stereochemistry of intermediates and the choice of reaction conditions can be exploited to control the relative configuration of multiple stereocenters in complex chroman systems.

Absolute Configuration Determination in Chiral Chromanamines

Determining the absolute configuration—the exact three-dimensional arrangement of atoms (R or S)—of a chiral molecule is a critical final step to confirm the success of an asymmetric synthesis. wikipedia.org Several analytical techniques are available for this purpose.

X-ray Crystallography: This is the most definitive method for determining absolute configuration. wikipedia.org It provides a direct visualization of the molecule's structure in a single crystal. The absolute configuration of a functionalized 4H-chromene, a related heterocyclic system, was unambiguously determined by X-ray structural analysis. nih.gov However, this technique is contingent upon the ability to grow a high-quality single crystal of the compound or a suitable derivative.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a widely used method for determining the absolute configuration of chiral amines and alcohols. acs.orgacs.org The chiral amine is reacted with an enantiomerically pure CDA, such as (R)- and (S)-Mosher's acid chloride (MTPA-Cl), to form a pair of diastereomeric amides. acs.org These diastereomers have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of protons near the stereocenter and applying established conformational models (e.g., Mosher's model), the absolute configuration of the original amine can be deduced. acs.orgresearchgate.net Similar methods using arylmethoxyacetic acids acs.org or fluorinated CDAs with ¹⁹F NMR have also been developed. frontiersin.org

HPLC-Based Methods: A novel high-performance liquid chromatography (HPLC) method can also be used to determine the absolute configuration of α-chiral amines. The amine is first derivatized with a chiral reagent to produce diastereomeric adducts. The elution order of these diastereomers on an HPLC column can then be correlated to the absolute configuration of the amine, often without needing an authentic enantiomeric standard. nih.gov

Table 2: Comparison of Methods for Absolute Configuration Determination
MethodPrincipleAdvantagesLimitations
X-ray CrystallographyDiffraction of X-rays by a single crystal. wikipedia.orgUnambiguous and definitive. nih.govRequires a suitable single crystal.
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR spectra. acs.orgDoes not require crystallization; uses standard NMR equipment.Requires pure enantiomers of the CDA; model interpretation can be complex. acs.orgfrontiersin.org
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light.Sensitive and requires small sample amounts.Often requires comparison with known compounds or complex theoretical calculations.
HPLC with Chiral Derivatizing AgentsChromatographic separation of diastereomeric derivatives. nih.govHighly sensitive; can be used for complex mixtures. nih.govRequires a suitable chiral derivatizing agent and method development.

Chemical Transformations and Reactivity Profiles of S 6 Chlorochroman 4 Amine Hydrochloride

Reactivity of the Primary Amine Moiety

The primary amine group is a key functional moiety that exhibits characteristic nucleophilic and basic properties, enabling a wide range of chemical derivatizations.

The nitrogen atom of the primary amine in (S)-6-Chlorochroman-4-amine contains a lone pair of electrons, rendering it nucleophilic. studymind.co.uk This allows it to participate in various nucleophilic substitution and addition-elimination reactions. The reactivity is influenced by the electron density on the nitrogen atom. In an aliphatic amine like this, the alkyl structure has a positive inductive effect, which can increase the electron density on the nitrogen, making the lone pair more available for reaction compared to aromatic amines. studymind.co.uk

As a nucleophile, the amine can react with electrophilic carbon centers, such as those in halogenoalkanes. studymind.co.uklibretexts.org This reaction proceeds via an SN2 mechanism to form secondary amines. However, the direct alkylation of primary amines can be difficult to control, often resulting in a mixture of mono- and poly-alkylated products, including the formation of tertiary amines and even quaternary ammonium (B1175870) salts, as the product amines can also act as nucleophiles. studymind.co.uklibretexts.org

The amine also readily reacts with aldehydes and ketones in acid-catalyzed, reversible reactions to form imines, also known as Schiff bases. libretexts.org The reaction proceeds through a tetrahedral "aminol" intermediate, which then eliminates water to form the C=N double bond. libretexts.orgmnstate.edu The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will prevent the protonation of the hydroxyl group in the intermediate, which is necessary for its elimination as water. libretexts.org

Reaction TypeElectrophileProduct ClassGeneral Conditions
Alkylation Halogenoalkane (R-X)Secondary AmineSN2 conditions; often leads to polyalkylation
Imine Formation Aldehyde (R-CHO) or Ketone (R-CO-R')Imine (Schiff Base)Acid catalysis (pH ~5), removal of water
Michael Addition α,β-Unsaturated Carbonylβ-Amino CarbonylConjugate addition

One of the most significant reactions of primary amines is acylation to form amides. libretexts.org This transformation is crucial in medicinal chemistry for modifying molecular properties. The reaction can be achieved with various acylating agents, such as acyl chlorides or acid anhydrides, in what is typically a rapid, high-yield nucleophilic addition-elimination reaction. studymind.co.uklibretexts.org A base like pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Amides can also be formed directly from the coupling of the amine with a carboxylic acid. This method avoids the need to prepare more reactive carboxylic acid derivatives but requires the use of coupling reagents to activate the carboxylic acid. nih.govnih.gov A wide array of such reagents has been developed to facilitate efficient amide bond formation under mild conditions, which is particularly important for complex molecules to avoid side reactions or racemization. nih.govorgsyn.org Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction generally proceeds by the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC, which is then readily attacked by the amine nucleophile. nih.gov

Coupling Reagent SystemDescriptionTypical Conditions
Acyl Chlorides/Anhydrides Highly reactive acylating agents.Often with a non-nucleophilic base (e.g., pyridine) at room temperature.
EDC / HOBt A carbodiimide (B86325) activator with an additive to suppress side reactions and minimize racemization.Aprotic solvents (e.g., DMF, DCM) at 0 °C to room temperature.
HATU / DIPEA A phosphonium-based coupling reagent known for high efficiency, especially with hindered substrates.Aprotic solvents with a non-nucleophilic base like diisopropylethylamine (DIPEA).
Boric Acid An inexpensive and environmentally benign catalyst for direct amidation.Typically requires elevated temperatures and removal of water. orgsyn.org

Transformations Involving the Chroman Ring System

The chroman ring, a dihydrobenzopyran structure, has its own distinct reactivity profile, involving potential oxidation of the heterocyclic ring and substitution on the aromatic portion.

The benzene (B151609) ring of the chroman scaffold can undergo electrophilic aromatic substitution (EAS). msu.edu These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of such substitutions is directed by the existing substituents on the ring. In (S)-6-Chlorochroman-4-amine, the aromatic ring is substituted with a chlorine atom and an alkyl ether linkage (part of the heterocyclic ring).

Chloro Group: Halogens are deactivating yet ortho-, para-directing. They withdraw electron density through induction, slowing the reaction, but direct incoming electrophiles to the positions ortho and para to themselves via resonance stabilization of the intermediate.

Alkyl Ether Group: The oxygen atom is strongly activating and ortho-, para-directing due to its ability to donate electron density to the ring through resonance.

The combined effect of these two groups determines the position of further substitution. The strongly activating ether group will be the dominant directing influence. It directs to the C5 and C7 positions. The chlorine at C6 directs to the C5 and C7 positions. Therefore, substitution is strongly favored at the C5 and C7 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

EAS ReactionReagentsElectrophilePredicted Major Product(s)
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)5-Nitro and 7-Nitro derivatives
Bromination Br₂, FeBr₃Br⁺5-Bromo and 7-Bromo derivatives
Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)5-Acyl and 7-Acyl derivatives
Sulfonation Fuming H₂SO₄SO₃5-Sulfonic acid and 7-Sulfonic acid derivatives

Role As a Chiral Building Block in Complex Chemical Synthesis

Application in the Construction of Substituted Oxygen-Containing Heterocycles

The inherent structure of (S)-6-Chlorochroman-4-amine hydrochloride is based on the chroman ring, which is a benzo-fused oxygen heterocycle. nih.gov This fundamental framework serves as a pre-constructed oxygen-containing heterocyclic system. Synthetic chemists utilize this compound not to create the core ring system itself, but to elaborate upon it, building more complex, substituted heterocycles.

The primary amine group at the C4 position is a key reactive handle. It can be transformed into a wide array of other functional groups, or it can be used to connect the chroman moiety to other molecular fragments through reactions such as amidation or reductive amination. For instance, the amine can be acylated to form amides, which may alter the molecule's pharmacological properties. evitachem.com These transformations allow for the synthesis of diverse libraries of compounds where the core oxygen-containing heterocycle is systematically decorated with different substituents, enabling the exploration of structure-activity relationships in medicinal chemistry.

Precursor to Structurally Diverse Chromanamine Derivatives and Analogues

This compound is a direct precursor to a multitude of chromanamine derivatives. The amine functionality allows for a variety of chemical modifications. For example, it can undergo N-alkylation, N-arylation, or N-acylation to generate secondary or tertiary amines and amides, respectively. These reactions provide a straightforward pathway to analogues with modified properties.

Furthermore, the chlorine atom on the aromatic ring can influence the electronic properties and metabolic stability of the final molecule, potentially enhancing its pharmacological profile. It also provides a potential site for further functionalization through cross-coupling reactions, although modifications at the amine are more common. The combination of the chiral amine and the substituted aromatic ring makes this compound a valuable starting material for creating diverse molecular architectures. This is exemplified by the wide interest in related chroman structures, such as 5-amino-6-chlorochroman-8-carboxylic acid, which serves as a key intermediate for several potent 5-HT4 receptor agonists. tandfonline.com

Integration into Multi-Step Asymmetric Synthetic Routes for Target Molecules

Asymmetric synthesis is crucial in the development of pharmaceuticals, as the biological activity of a molecule often depends on its specific stereochemistry. enamine.netnih.gov this compound serves as an enantiomerically pure starting material, meaning its stereocenter at the C4 position has a defined (S)-configuration.

In a multi-step synthesis, this pre-defined chirality is preserved and carried through the reaction sequence to the final target molecule. This eliminates the need for costly and often inefficient chiral resolution steps later in the synthesis. By starting with a molecule of known absolute stereochemistry, chemists can design synthetic routes that predictably lead to a single enantiomer of the desired product. nih.gov This approach is a cornerstone of modern pharmaceutical development, where producing a single, active enantiomer is often a regulatory requirement. enamine.net The use of such chiral building blocks is a powerful strategy for accessing enantiomerically pure amino alcohols and other complex structures that are prevalent in bioactive compounds. nih.gov

Contribution to the Chiral Pool for Advanced Chemical Research

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds, often derived from natural sources, that can be used as starting materials for asymmetric synthesis. This compound is a valuable contributor to this synthetic toolbox. Its availability provides researchers with a reliable source of chirality and a specific molecular framework. enamine.net

By utilizing compounds from the chiral pool, chemists can avoid developing complex asymmetric methods from scratch, thereby accelerating the discovery and development of new chemical entities. The presence of the chroman scaffold, a chiral amine, and a halogenated aromatic ring in a single, stereochemically defined molecule makes this compound a versatile tool for creating novel structures for biological screening and advanced materials research. The synthesis of its precursor, (S)-6-chlorochroman-4-ol, with high optical purity using biocatalysis, further underscores the industrial and research demand for these valuable chiral precursors. nih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1956436-48-8C₉H₁₁Cl₂NO220.1
(R)-6-Chlorochroman-4-amine hydrochloride1257526-90-1C₉H₁₁Cl₂NO220.1
(S)-8-Chlorochroman-4-amine1228542-35-5C₉H₁₀ClNO183.63
5-Amino-6-chlorochroman-8-carboxylic acid-C₁₀H₁₀ClNO₃227.64

Data sourced from multiple references. tandfonline.comamericanelements.com

Analytical and Spectroscopic Characterization Techniques in Chiral Chromanamine Research

Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is critical in the development of single-enantiomer pharmaceuticals. heraldopenaccess.usnih.govnih.gov Several methods are available, with chromatographic and spectroscopic techniques being the most prevalent.

Chiral chromatography is a cornerstone technique for separating enantiomers, allowing for the precise quantification of the enantiomeric excess. heraldopenaccess.usresearchgate.net This separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is widely used for the enantiomeric separation of chiral amines. researchgate.netyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have proven highly effective. yakhak.orgmdpi.com The choice of mobile phase, often a mixture of alkanes and alcohols, and the specific CSP are critical for achieving optimal separation. researchgate.netmdpi.com In some cases, the addition of acidic modifiers to the mobile phase can significantly improve the resolution of basic compounds like amines. researchgate.net

Gas Chromatography (GC) is another powerful tool for chiral separations, particularly for volatile compounds. wiley.comnih.gov For non-volatile amines, derivatization is often necessary to increase their volatility. researchgate.netnih.gov Common derivatizing agents include trifluoroacetic anhydride. nih.gov Cyclodextrin-based CSPs are frequently employed in chiral GC, as they can form transient diastereomeric complexes with the enantiomers, leading to differential retention times and effective separation. gcms.cz

Table 1: Comparison of Chiral HPLC and GC for Amine Enantioseparation

Feature Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC)
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase. yakhak.org Differential interaction with a chiral stationary phase in a gaseous mobile phase. gcms.cz
Common CSPs Polysaccharide derivatives (e.g., cellulose, amylose). mdpi.com Cyclodextrin derivatives. gcms.cz
Derivatization Often not required, but can be used to improve detection. yakhak.org Frequently required for non-volatile amines to increase volatility. researchgate.netnih.gov
Typical Analytes Wide range of amines, including less volatile and more polar compounds. researchgate.net Volatile or derivatized amines. nih.gov

| Advantages | Broad applicability, wide variety of available CSPs. scas.co.jp | High resolution and efficiency. gcms.cz |

Beyond chromatography, several spectroscopic techniques offer powerful means for chiral discrimination and the determination of enantiomeric purity. These methods are often non-destructive and can provide rapid analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between enantiomers by employing a chiral auxiliary. This is achieved by adding either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netresearchgate.net CSAs form transient, non-covalent diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. researchgate.net CDAs react with the enantiomers to form stable diastereomers, which also exhibit distinct NMR spectra. doi.org This allows for the integration of the signals to determine the enantiomeric ratio.

Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are inherently sensitive to stereochemistry. cas.cz Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govjlu.edu.cn The resulting spectrum is unique to a specific enantiomer, making VCD an absolute method for determining both absolute configuration and enantiomeric purity when compared with theoretical calculations. nih.govrsc.org Electronic circular dichroism (CD) operates on a similar principle but uses ultraviolet and visible light. researchgate.net The sign and magnitude of the CD signal can be correlated with the enantiomeric composition of a sample. nih.govnsf.gov

Table 2: Overview of Spectroscopic Methods for Chiral Discrimination

Technique Principle Application to (S)-6-Chlorochroman-4-amine
NMR with Chiral Auxiliaries Formation of diastereomeric complexes (with CSAs or CDAs) leads to distinct NMR signals for each enantiomer. researchgate.netresearchgate.net Quantification of enantiomeric excess by integrating the distinct signals of the formed diastereomers. doi.org
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light. cas.czrsc.org Determination of absolute configuration and enantiomeric purity by comparing the experimental spectrum to a calculated spectrum for the (S)-enantiomer. nih.gov

| Electronic Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light. researchgate.netunibs.it | Correlation of CD signal intensity to enantiomeric excess using calibration curves. nih.govrsc.org |

Structural Elucidation Techniques for Chromanamine Compounds

Confirming the covalent structure of (S)-6-Chlorochroman-4-amine hydrochloride requires a combination of spectroscopic methods that probe the molecular framework, connectivity, and elemental composition.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. numberanalytics.comresearchgate.netethernet.edu.et A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure.

¹H NMR: Proton NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. Chemical shifts indicate the type of proton (aromatic, aliphatic, etc.), integration reveals the relative number of protons, and coupling patterns (splitting) show which protons are adjacent to one another. libretexts.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom typically gives a distinct signal, revealing the complexity of the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. rsc.org

2D NMR: Two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. rsc.org

COSY shows correlations between coupled protons (¹H-¹H).

HSQC correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation).

HMBC shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlation), which is crucial for piecing together the molecular fragments.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. chemguide.co.uk For chromanamine compounds, the molecular ion peak would confirm the elemental formula. The fragmentation pattern is particularly informative. Aliphatic amines typically undergo a characteristic α-cleavage, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken. libretexts.orgmiamioh.edulibretexts.org This process leads to the formation of a stable, nitrogen-containing cation, which is often the most abundant fragment (the base peak) in the mass spectrum. libretexts.org Analyzing these fragments helps to confirm the structure of the alkyl and chroman portions of the molecule.

For compounds that can be grown into a suitable single crystal, X-ray crystallography provides the most definitive structural information. nih.gov It is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including the absolute configuration of chiral centers. nih.gov The technique involves diffracting X-rays off the crystal lattice. nih.gov The resulting diffraction pattern is used to generate an electron density map, from which the precise coordinates of every atom in the molecule (and its counter-ion, in this case, chloride) can be determined. This provides unambiguous proof of the molecular structure, stereochemistry, and the packing arrangement in the solid state. nih.govmdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound

Theoretical and Computational Investigations of Chroman 4 Amine Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereochemical Outcomes

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to elucidate complex reaction mechanisms, determine the geometries of transition states, and predict the stereochemical outcomes of reactions involving chroman derivatives.

DFT calculations are instrumental in confirming the stability of reaction intermediates and products. For instance, in the synthesis of a substituted 2-pentylchroman-4-one, the bromination step yielded a diastereomeric mixture. Computational studies using DFT confirmed the higher stability of the experimentally observed major cis-isomer acs.org. This predictive capability is rooted in the ability of DFT to accurately calculate the energies of different molecular conformations, thus explaining why one stereoisomer is favored over another.

Furthermore, DFT is used to map out entire reaction pathways. By calculating the energy of reactants, transition states, and products, a detailed energy profile can be constructed. This profile reveals the activation energy, which is critical for predicting reaction feasibility and rates. Key computational tasks in these studies include:

Geometry Optimization: Finding the lowest energy arrangement of atoms for reactants, products, and intermediates.

Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

These calculations provide a granular view of how bonds are formed and broken, and how the stereochemistry is established, offering a rationale for observed experimental results rsc.org.

Table 1: Application of DFT in Analyzing Reaction Mechanisms
Computational TaskPurposeExample in Chroman Systems
Geometry OptimizationDetermine the most stable 3D structure of molecules.Calculating the preferred conformation of chroman-4-amine (B2768764) derivatives.
Transition State SearchIdentify the energy barrier of a reaction.Modeling the key step in a stereoselective reduction to form the (S)-amine.
Vibrational Frequency AnalysisConfirm the nature of a stationary point (minimum or transition state).Verifying the stability of a calculated intermediate in a synthetic pathway.
Energy Profile MappingVisualize the energy changes throughout a reaction.Comparing different proposed mechanisms for the formation of the chroman ring. rsc.org

Computational Chemistry for Predicting Molecular Interactions and Conformational Preferences

Beyond reaction mechanisms, computational chemistry is vital for predicting how molecules like (S)-6-chlorochroman-4-amine hydrochloride interact with their biological targets and how they behave in solution. Methods such as molecular dynamics (MD) simulations and molecular docking are employed to study these phenomena.

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around single bonds chemistrysteps.com. For flexible molecules like chroman-4-amines, identifying the most stable, low-energy conformations is essential, as this often corresponds to the bioactive shape when interacting with a protein. Computational methods can predict these preferences, which is crucial for designing molecules that fit precisely into a biological target nih.gov.

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. These simulations model the movements of atoms and molecules, offering insights into conformational changes and the stability of ligand-protein complexes nih.govrsc.org. For example, in the development of chroman-based inhibitors for the PD-1/PD-L1 protein interaction, MD simulations and binding free energy calculations were used to predict that the (R)-enantiomer of a specific compound would have superior inhibitory activity compared to the (S)-enantiomer. This computational prediction was later validated by experimental bioassays and X-ray crystallography, underscoring the predictive power of these methods nih.gov.

Molecular docking is another widely used technique to predict the preferred orientation of a molecule when bound to a target protein. This method scores different binding poses based on factors like electrostatic interactions and hydrogen bonding, helping to identify key interactions that are crucial for biological activity nih.gov.

Table 2: Computational Methods for Predicting Molecular Behavior
MethodInformation ProvidedRelevance to (S)-6-Chlorochroman-4-amine
Conformational AnalysisIdentifies stable low-energy 3D structures of the molecule.Predicts the likely bioactive conformation of the molecule. chemistrysteps.com
Molecular Dynamics (MD) SimulationSimulates the movement of the molecule over time, alone or with a target. nih.govAssesses the stability of the molecule within a protein's binding site. nih.gov
Molecular DockingPredicts the binding mode and affinity of the molecule to a biological target.Identifies potential protein targets and key binding interactions. nih.gov
Binding Free Energy CalculationEstimates the strength of the interaction between the molecule and its target.Quantifies binding affinity to rank potential drug candidates. nih.gov

In Silico Modeling of Synthetic Pathways

In silico modeling extends beyond single reactions to the analysis of entire synthetic routes. This approach, sometimes called "in silico synthesis route development," uses computational tools to design, evaluate, and optimize multi-step syntheses before any experiments are performed in the lab nih.gov.

A notable example of this strategy was the development of a synthetic route for 2,6-dimethylchroman-4-one. A computer program, KOSP (Kom-yamada Original Synthesis design Program), generated four potential synthetic routes. These routes were then subjected to "in silico screening," where DFT calculations were used to analyze the feasibility of the key reactions in each pathway nih.gov.

The theoretical investigations analyzed two potential SNAr reactions, a Mitsunobu reaction, and a Michael reaction. The DFT calculations predicted that only the Michael reaction was likely to proceed efficiently to form the desired chroman-4-one product. Subsequent experimental work confirmed this prediction: the Michael reaction produced the target compound in a 76.4% yield, while the other proposed routes failed. This successful application demonstrates that theoretical calculations can effectively narrow down the number of experiments required, making the development of novel synthetic routes more efficient and cost-effective nih.gov. This approach is highly applicable to designing efficient pathways to complex targets like this compound.

Table 3: Comparison of In Silico Screening and Experimental Outcome for 2,6-Dimethylchroman-4-one Synthesis nih.gov
Proposed Reaction TypeIn Silico Prediction (via DFT)Experimental Result
SNAr Reaction (Route A)Unlikely to produce the target compound.Failed to generate the target.
SNAr Reaction (Route B)Unlikely to produce the target compound.Failed to generate the target.
Mitsunobu Reaction (Route C)Feasible (previously reported).Confirmed as a viable route.
Michael Reaction (Route D)Likely to produce the target compound.Successful, with a 76.4% yield.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for (S)-6-Chlorochroman-4-amine Hydrochloride

The pursuit of more efficient and environmentally benign synthetic routes to this compound is a paramount objective. While traditional chemical syntheses have been established, future research should prioritize the development of sustainable and innovative methodologies.

A significant area for advancement lies in the application of biocatalysis. The successful enantiopure synthesis of the precursor, (S)-6-chlorochroman-4-ol, using whole-cell biocatalysts like Lactobacillus paracasei demonstrates the potential of enzymatic processes. nih.gov This approach offers high enantioselectivity under environmentally friendly conditions. nih.gov Future investigations could focus on developing a one-pot biocatalytic process that directly converts 6-chlorochroman-4-one (B184904) to (S)-6-Chlorochroman-4-amine. This could be achieved through the use of engineered transaminases, which are increasingly employed for the asymmetric synthesis of chiral amines. nih.govunito.itentrechem.com The development of such a biocatalytic route would significantly reduce reliance on hazardous reagents and streamline the manufacturing process.

Furthermore, research into novel chemocatalytic systems that offer high enantioselectivity and yield is warranted. This includes the exploration of new chiral catalysts and ligands for asymmetric reductive amination of 6-chlorochroman-4-one. The goal would be to identify catalysts that are not only highly efficient but also reusable and derived from abundant, non-toxic materials.

The following table summarizes potential sustainable synthetic approaches:

MethodologyKey AdvantagesResearch Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govDevelopment of engineered transaminases for direct amination; optimization of whole-cell biotransformations.
Chemocatalysis High throughput, potential for catalyst recycling.Design of novel, reusable chiral catalysts; exploration of flow chemistry for continuous production.

Exploration of Undiscovered Chemical Transformations and Derivatizations

The chemical reactivity of this compound remains a fertile ground for investigation. While the primary amine offers a handle for various known transformations, a systematic exploration of its derivatization potential could unveil novel compounds with unique properties. Future research should venture beyond standard acylation and alkylation reactions.

One promising avenue is the use of the chroman scaffold as a template for the synthesis of more complex heterocyclic systems. researchgate.netnih.gov For instance, reactions that involve the amine in concert with the chroman ring could lead to the formation of novel fused-ring structures. The strategic modification of the 2- and 3-positions of the chroman-4-one precursor has been shown to yield a diverse range of bioactive compounds, suggesting that similar derivatizations on the amine-containing scaffold could be fruitful. nih.govgu.se

Furthermore, the application of modern synthetic methodologies, such as C-H activation, to the aromatic ring of this compound could provide access to a new chemical space. This would allow for the introduction of various functional groups at specific positions, leading to a library of derivatives for further study. The development of metal-free radical cascade reactions, which have been successful in synthesizing chroman-4-one derivatives, could also be adapted for the derivatization of the amine. researchgate.netmdpi.com

Potential areas for the exploration of novel derivatizations are outlined below:

Reaction ClassPotential ProductsSignificance
Domino/Cascade Reactions Fused heterocyclic systemsAccess to novel and complex molecular architectures.
C-H Activation Site-selectively functionalized aromatic derivativesEfficient and atom-economical synthesis of new analogues.
Photoredox Catalysis Novel carbon-carbon and carbon-heteroatom bond formationsAccess to previously inaccessible chemical space under mild conditions.

Advancements in Chiral Separation and Purification Technologies

The reliable and efficient separation of enantiomers is critical for the provision of enantiopure this compound. While High-Performance Liquid Chromatography (HPLC) is a well-established technique, there is always room for improvement in terms of speed, efficiency, and sustainability. nih.govresearchgate.netresearchgate.net

Supercritical Fluid Chromatography (SFC) is emerging as a powerful and "greener" alternative to traditional HPLC for chiral separations. chromatographyonline.comselvita.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of organic solvents and can lead to faster separations. selvita.comwiley.comchromatographyonline.comeuropeanpharmaceuticalreview.com Future research should focus on the development and optimization of SFC methods specifically for this compound, including the screening of novel chiral stationary phases (CSPs) that offer superior resolution. wiley.comeuropeanpharmaceuticalreview.com The use of crown ether-derived CSPs has shown promise for the separation of primary amines in SFC. wiley.com

Another area for advancement is in the development of novel CSPs for HPLC that provide enhanced chiral recognition for chroman amines. nih.gov This could involve the synthesis of new chiral selectors or the immobilization of existing selectors on novel support materials to improve efficiency and stability. Additionally, the exploration of multi-modal chromatography techniques could offer new strategies for challenging separations.

The following table highlights promising technologies for chiral separation:

TechnologyKey AdvantagesFuture Research Directions
Supercritical Fluid Chromatography (SFC) Reduced solvent consumption, faster analysis times, environmentally friendly. selvita.comwiley.comMethod development and optimization for chroman amines; screening of novel chiral stationary phases. wiley.com
Advanced HPLC High resolution and sensitivity. nih.govresearchgate.netDevelopment of new chiral stationary phases with enhanced recognition for chroman amines; exploration of smaller particle sizes for improved efficiency.
Capillary Electrophoresis (CE) High efficiency, low sample consumption. jiangnan.edu.cnInvestigation of novel chiral selectors and background electrolytes for the separation of chroman amines.

Deeper Mechanistic Understanding through Advanced Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for gaining a deeper understanding of the structural, electronic, and reactive properties of this compound. numberanalytics.com Such studies can provide valuable insights that can guide synthetic and derivatization efforts.

Future computational work could focus on elucidating the reaction mechanisms of novel transformations involving this compound. researchgate.net For example, DFT calculations can be used to model transition states and reaction pathways, helping to rationalize experimentally observed regio- and stereoselectivities. nih.gov This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Furthermore, computational studies can be employed to predict the properties of yet-to-be-synthesized derivatives. By calculating parameters such as molecular electrostatic potential, frontier molecular orbital energies, and various reactivity descriptors, researchers can identify promising candidates for synthesis and experimental evaluation. d-nb.infotandfonline.comresearchgate.netchemrxiv.orgmdpi.com This in silico screening approach can significantly accelerate the discovery of new derivatives with desired characteristics.

Key areas for future computational research include:

Computational MethodResearch ApplicationExpected Outcomes
Density Functional Theory (DFT) Mechanistic studies of synthetic reactions and derivatizations. numberanalytics.comnih.govDetailed understanding of reaction pathways, transition states, and factors controlling selectivity.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of bonding and intermolecular interactions. researchgate.netInsights into the nature of chemical bonds and non-covalent interactions that influence molecular properties.
Molecular Docking and Dynamics Prediction of interactions with biological targets or materials. d-nb.infotandfonline.comIdentification of potential applications in materials science or medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-6-Chlorochroman-4-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The compound can be synthesized via reductive amination of 6-chlorochroman-4-one using chiral catalysts (e.g., Ru-BINAP complexes) to ensure (S)-configuration retention. Reaction parameters like solvent polarity (e.g., methanol vs. THF), temperature (25–50°C), and catalyst loading (1–5 mol%) critically affect enantiomeric excess (ee). Post-synthesis, purification via recrystallization in ethanol/HCl improves purity .
  • Characterization : Confirm stereochemistry using polarimetry ([α]D²⁵) and chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR in D₂O/DCl confirms the chroman backbone (δ 6.8–7.2 ppm for aromatic protons) and amine proton integration .
  • HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to detect impurities (<0.5% by area normalization) .
  • Elemental Analysis : Verify Cl⁻ content via ion chromatography (e.g., 18–19% chloride by mass) .

Q. How does the hydrochloride salt form impact the compound’s stability under varying storage conditions?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition when stored in amber vials with desiccants. Freebase forms are prone to oxidation, necessitating salt formation for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantiomeric excess values for this compound across literature?

  • Root Cause Analysis : Discrepancies often arise from inconsistent chiral stationary phases (CSPs) in HPLC (e.g., AD-H vs. OD-H columns yield ±2–3% ee variations). Validate methods using USP/Ph. Eur. reference standards .
  • Interlaboratory Studies : Collaborative trials using shared batches reduce variability. Report mean ee ± SD (e.g., 98.5 ± 0.7%) .

Q. How can computational modeling optimize catalytic systems for large-scale asymmetric synthesis?

  • DFT Calculations : Simulate transition states to predict enantioselectivity (e.g., B3LYP/6-31G* level). Correlate computed ΔΔG‡ with experimental ee .
  • Table : Catalyst Screening Results

Catalystee (%)Turnover Frequency (h⁻¹)
Ru-BINAP98.2120
Rh-JosiPhos95.590
Ir-SpinPhos97.8105

Q. What advanced analytical workflows validate trace impurities in GMP-compliant batches?

  • LC-HRMS : Identify impurities (e.g., des-chloro byproduct, m/z 212.1) using Q-TOF with ±2 ppm mass accuracy .
  • Forced Degradation : Expose to UV light (ICH Q1B) and acidic/oxidative conditions to profile degradation pathways .

Q. How do solvation effects influence the compound’s crystallinity and bioavailability in preclinical models?

  • PXRD Analysis : Anhydrous HCl salt forms monoclinic crystals (P2₁ space group), while hydrates exhibit reduced dissolution rates.
  • In vitro Permeability: Caco-2 assays show 2.5-fold higher absorption vs. freebase due to enhanced solubility (pH 1.2, 85 µg/mL) .

Data Contradiction and Synthesis Challenges

Q. Why do conflicting bioactivity results exist for this compound in serotonin receptor studies?

  • Hypothesis Testing : Variations in receptor isoform expression (e.g., 5-HT₃A vs. 5-HT₃B) and assay buffers (HEPES vs. Tris) alter IC₅₀ values. Replicate studies using standardized protocols (e.g., FLIPR Calcium Assay) .

Q. What mechanistic insights explain reduced catalytic efficiency in polar aprotic solvents?

  • Kinetic Profiling : Lower ee in DMF (80%) vs. methanol (98%) correlates with solvent-coordinated catalyst intermediates. In situ IR spectroscopy tracks imine intermediate formation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.